7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4,5-dihydrothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYGZSYCSFXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methyl 4h,5h Thieno 2,3 C Pyridine and Its Derivatives
Cyclization Strategies for the Thieno[2,3-C]pyridine (B153571) Core
Traditional synthetic approaches to the thieno[2,3-c]pyridine skeleton generally follow two main retrosynthetic pathways: disconnection of the thiophene (B33073) ring or disconnection of the pyridine (B92270) ring. nih.gov These strategies involve the construction of one ring onto a pre-existing, suitably functionalized partner ring.
One established strategy for constructing the thieno[2,3-c]pyridine core involves building the thiophene ring onto a pre-functionalized pyridine derivative. kuleuven.be This approach typically starts with a pyridine molecule bearing appropriate substituents at the 3- and 4-positions that can undergo reactions to form the fused five-membered sulfur-containing ring. The specific starting materials and reaction sequences can limit the diversity of the final products. nih.gov
The alternative and more common strategy involves the cyclization of the pyridine ring onto a thiophene precursor. kuleuven.be This method often utilizes a 2,3-disubstituted thiophene where the side chains contain the necessary functionalities to form the six-membered nitrogen-containing ring. A notable example is the cyclization of a Schiff base, which can be formed by the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This method has proven effective for producing thieno[2,3-c]pyridine and its 2-substituted analogues in good yields. researchgate.net Another approach involves reacting 2-thienaldehyde with a compound like aminoacetaldehyde dimethyl acetal to form a Schiff base, which is then cyclized using a strong mineral acid. google.com
Contemporary Synthetic Approaches for 7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE
Modern synthetic chemistry has moved towards developing more efficient, milder, and versatile methods that overcome the limitations of traditional syntheses, such as harsh conditions or the use of expensive metal catalysts. nih.gov A particularly innovative approach for synthesizing derivatives of this compound is a metal-free, triazole-mediated denitrogenative transformation. nih.govnih.gov
A novel, metal-free, three-step synthetic pathway has been developed for thieno[2,3-c]pyridine derivatives, starting from the readily available 2-acetylthiophene. nih.govkuleuven.be This method hinges on the formation and subsequent acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov This process allows for the successful synthesis of various derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov
The synthesis begins with a one-pot triazolation reaction to produce 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole from 2-acetylthiophene. nih.govnih.gov This intermediate is then subjected to a modified Pomeranz-Fritsch reaction, a type of electrophilic cyclization, to construct the fused pyridine ring. nih.govkuleuven.be This cyclization step yields the key intermediate, thieno[2,3-c] nih.govkuleuven.benih.govtriazolo[1,5-ɑ]pyridine, under semi-quantitative conditions. kuleuven.be
The final and most crucial step is the acid-mediated denitrogenative transformation of the thieno[2,3-c] nih.govkuleuven.benih.govtriazolo[1,5-ɑ]pyridine intermediate. nih.gov In the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH), the triazole ring loses a molecule of nitrogen gas (N₂). nih.govresearchgate.net This generates a reactive species that is trapped by a nucleophile present in the reaction mixture. nih.gov
This method is highly versatile, as the choice of nucleophile determines the final substituent at the 7-position. nih.gov Using various alcohols (primary, secondary, and phenols) as nucleophiles leads to the formation of a range of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives in good yields via a nucleophilic insertion mechanism. nih.gov Similarly, employing carboxylic acids as both solvent and nucleophile results in the synthesis of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. kuleuven.be The reaction conditions, including the choice of catalyst and solvent, have been optimized to maximize yields, with trifluoromethanesulfonic acid (TfOH) and 1,2-dichloroethane (B1671644) (DCE) being particularly effective. researchgate.net
Table 1: Synthesis of 7-(Substituted Methyl)thieno[2,3-c]pyridines via Nucleophilic Insertion
This table details the synthesis of various 7-(substituted methyl)thieno[2,3-c]pyridine derivatives through the reaction of the fused triazole intermediate with different alcohol nucleophiles. Data derived from a study by Eroğlu et al. nih.govkuleuven.be
| Product | Nucleophile | Yield (%) |
| 3a | Tetrabutylammonium bromide | 65 |
| 3b | Methanol | 75 |
| 3c | Butan-1-ol | 72 |
| 3d | Propan-2-ol | 68 |
| 3e | 2-Methylpropan-1-ol | 65 |
| 3f | Phenol | 62 |
Table 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives
This table shows the results of using various carboxylic acids as nucleophiles to produce ester derivatives. The reactions were conducted at 100°C for 1-3 hours. Data sourced from Eroğlu et al. kuleuven.be
| Product | Nucleophile (Carboxylic Acid) | Yield (%) |
| 4a | 1 M H₂SO₄/H₂O | 75 |
| 4b | Formic acid | 80 |
| 4c | Acetic acid | 85 |
| 4d | Propanoic acid | 78 |
| 4e | Butyric acid | 74 |
| 4f | Isobutyric acid | 72 |
Gewald Reaction for Thieno[2,3-c]pyridine Core Formation
The Gewald reaction is a versatile and widely utilized multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a basic catalyst. wikipedia.orgarkat-usa.org The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the polysubstituted 2-aminothiophene. wikipedia.org
While often used to synthesize thiophene precursors which are later cyclized into thieno[2,3-b]pyridines, the Gewald reaction can also be applied more directly to form the thieno[2,3-c]pyridine core. arkat-usa.orgumich.edu This is achieved by using a pre-existing piperidone (a hydrogenated pyridine) as the ketone component. For instance, the reaction of 1-isopropyl-4-piperidone (B1294310) with sulfur and active methylene nitriles (like malononitrile (B47326) or cyanoacetamide) directly furnishes the 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine scaffold. researchgate.net This approach is highly efficient for creating the thiophene ring fused to a pyridine system, providing a foundational structure that can be further modified, for example, through dehydrogenation to achieve the aromatic 4H,5H-thieno[2,3-c]pyridine system.
Condensation Reactions for Substituted Thieno[2,3-c]pyridines
Condensation reactions are a cornerstone in the synthesis of the thieno[2,3-c]pyridine skeleton, typically involving the formation of the pyridine ring onto a thiophene precursor. A convenient and effective preparation involves the cyclization of a Schiff base, which is formed from the initial condensation between a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. researchgate.net This method provides a direct route to the thieno[2,3-c]pyridine core and is particularly effective for producing 2-halogenated analogues. researchgate.net
A similar strategy outlined in patent literature involves reacting a 2-thienaldehyde with a compound like aminoacetaldehyde dimethyl acetal to form a Schiff base. google.com This intermediate is then reduced and subsequently cyclized under acidic conditions to yield the thieno[2,3-c]pyridine. google.com These condensation-cyclization sequences are fundamental for building the pyridine portion of the molecule from simple, acyclic precursors attached to a thiophene ring.
Another powerful condensation approach begins with a substituted pyridine derivative, specifically a 3-cyanopyridine-2(1H)-thione. abertay.ac.uk These compounds can react with reagents containing a halogen atom adjacent to an active methylene group. abertay.ac.uk This S-alkylation is followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization, where the active methylene group attacks the nitrile to form the fused thiophene ring, yielding a 3-aminothieno[2,3-b]pyridine. While this specific example leads to the [2,3-b] isomer, the principle of condensing a substituted pyridine-thione with a suitable partner to build a fused thiophene ring is a key strategy in the synthesis of thienopyridines in general. researchgate.net
Cyclization Techniques Involving Thiazole and Pyridine Functionalities
Modern synthetic strategies often employ sophisticated cyclization techniques to construct the thieno[2,3-c]pyridine framework. One such advanced, metal-free method involves an acid-mediated denitrogenative transformation of a fused thieno[2,3-c] wikipedia.orgd-nb.infonih.govtriazolo[1,5-a]pyridine intermediate. nih.govkuleuven.be This three-step synthesis begins with a one-pot triazolation reaction using a thiophene-based starting material, followed by a modified Pomeranz-Fritsch reaction to create the fused triazole compound. nih.gov In the final and key step, this intermediate undergoes an acid-mediated denitrogenative transformation, where the loss of a nitrogen molecule drives the cyclization and formation of the desired thieno[2,3-c]pyridine skeleton. d-nb.infonih.gov This method is advantageous as it avoids metal catalysts and allows for late-stage derivatization to produce a variety of 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov The reaction can proceed through a nucleophilic insertion mechanism to yield substituted methyl derivatives or via a transannulation mechanism with nitriles to form imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. d-nb.info
Optimization of Reaction Conditions and Parameters in this compound Synthesis
The efficiency, yield, and selectivity of synthetic routes toward this compound and its derivatives are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, reaction temperature, and atmospheric control.
Catalyst Selection and its Influence on Reaction Efficiency
Catalysts play a pivotal role in directing the course and efficiency of thieno[2,3-c]pyridine synthesis. In the acid-mediated denitrogenative transformation route, the choice of acid catalyst has a significant impact on product yield. d-nb.infonih.gov Initial studies using para-toluenesulfonic acid (PTSA) as the catalyst provided the desired product, but higher efficiency was achieved with a stronger acid. nih.gov Trifluoromethanesulfonic acid (TfOH) was found to be a superior catalyst, leading to higher product yields under otherwise similar conditions. nih.govkuleuven.be
Base catalysts are also crucial, particularly in methods involving condensation and cyclization steps like the Gewald reaction or the Thorpe-Ziegler cyclization. arkat-usa.orgresearchgate.net Common bases include organic amines like piperidine (B6355638) or triethylamine (B128534) and inorganic bases such as potassium hydroxide (B78521) or sodium ethoxide. arkat-usa.orgresearchgate.net The basicity of the catalyst can influence the rate of both the initial condensation and the final ring-closing step. researchgate.net For instance, stronger bases are often required to generate the necessary carbanion intermediate for the Thorpe-Ziegler cyclization. researchgate.net
The following table summarizes the effect of different acid catalysts on the yield of a 7-(substituted methyl)thieno[2,3-c]pyridine derivative. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | PTSA | Toluene (B28343) | Reflux | 25 |
| 2 | PTSA | Dioxane | Reflux | 30 |
| 3 | PTSA | 1,2-DCE | Reflux | 45 |
| 4 | TfOH | Toluene | Reflux | 40 |
| 5 | TfOH | Dioxane | Reflux | 45 |
| 6 | TfOH | 1,2-DCE | 80 | 70 |
Data derived from a study on the synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine. nih.gov
Solvent Effects on Reaction Progression
The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and sometimes even the reaction pathway. In the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via denitrogenative transformation, several solvents were tested to optimize the yield. nih.gov Aprotic solvents such as toluene, dioxane, and 1,2-dichloroethane (1,2-DCE) were evaluated. d-nb.infokuleuven.be The results indicated that the reaction progression was most favorable in 1,2-DCE, which provided the highest yield of the desired product compared to toluene and dioxane under the same catalytic conditions. nih.gov
In other synthetic approaches, such as those involving condensation or Gewald-type reactions, solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) are commonly employed. arkat-usa.orggoogle.com The solvent's polarity and boiling point are important considerations; for example, higher boiling point solvents like DMF can facilitate reactions that require more energy to proceed, while alcoholic solvents can participate in proton transfer steps. arkat-usa.orgresearchgate.net The selection of an appropriate solvent is therefore essential for maximizing the efficiency of the synthetic route. google.com
The table below illustrates the impact of solvent choice on the synthesis of a 7-(substituted methyl)thieno[2,3-c]pyridine derivative. nih.gov
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| PTSA | Toluene | Reflux | 25 |
| PTSA | Dioxane | Reflux | 30 |
| PTSA | 1,2-DCE | Reflux | 45 |
| TfOH | CH3CN | 80 | 35 |
| TfOH | THF | Reflux | <10 |
| TfOH | 1,2-DCE | 80 | 70 |
Data derived from a study on the synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine. nih.gov
Temperature and Atmospheric Control for Reaction Selectivity
Temperature is a key factor in controlling reaction kinetics and selectivity. Many synthetic steps in the formation of thieno[2,3-c]pyridines, such as condensation and cyclization, require heating to proceed at a reasonable rate. google.comresearchgate.net For example, cyclization reactions are often carried out at the reflux temperature of the chosen solvent. google.comresearchgate.net However, temperature must be carefully controlled, as excessively high temperatures can lead to side reactions and the formation of undesired byproducts.
In the optimized synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines, it was found that lowering the reaction temperature from reflux to 80 °C, in conjunction with the optimal catalyst (TfOH) and solvent (1,2-DCE), improved the yield significantly. nih.gov Ester formation reactions to create thieno[2,3-c]pyridine-7-ylmethyl esters were conducted at 100 °C for 1–3 hours. nih.gov
Control of the reaction atmosphere is also important, particularly to prevent oxidation or side reactions with atmospheric components. Many syntheses of thienopyridine derivatives are performed under an inert atmosphere, such as nitrogen (N2) or argon. nih.gov This is especially crucial when using sensitive reagents or intermediates that may be prone to degradation in the presence of oxygen or moisture. For instance, the optimization studies for the denitrogenative transformation synthesis were conducted under a nitrogen atmosphere to ensure reproducibility and maximize yield. nih.gov
Purification and Isolation Techniques for Synthesized this compound
The purification of thieno[2,3-c]pyridine derivatives, along with structurally similar thienopyridine isomers, often involves one or a combination of several standard chemical techniques. The primary goal is to remove unreacted starting materials, reagents, and by-products from the crude reaction mixture.
Recrystallization is a widely used technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective purification. For various thienopyridine and related heterocyclic compounds, a range of solvents has been proven effective. nih.govresearchgate.netxisdxjxsu.asia For example, derivatives of thieno[2,3-b]pyridine (B153569) have been successfully recrystallized from solvents such as dimethylformamide (DMF), dioxane, and acetic acid. nih.gov In other syntheses, ethanol has been used to obtain colorless or yellow crystals of the purified product. researchgate.net
| Compound Class | Solvent | Reference |
|---|---|---|
| Thieno[2,3-b]pyridine Derivatives | Dimethylformamide (DMF) | nih.gov |
| Thieno[2,3-b]pyridine Derivatives | Dioxane | nih.gov |
| Thieno[2,3-b]pyridine Derivatives | Acetic Acid | nih.gov |
| Thieno[2,3-c]pyridine-dicarboxylate Derivative | Ethanol (EtOH) | researchgate.net |
| Thiazolo[3,2-a]pyrimidine Derivative | Ethanol | mdpi.com |
Chromatography is another fundamental technique for the purification of synthesized compounds, applicable to both solid and liquid samples. Column chromatography, including flash chromatography, is particularly common. mdpi.comnih.gov This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (solvent or solvent mixture) passes through it. The selection of the eluent system is critical for achieving good separation. For instance, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been purified using column chromatography with solvent systems consisting of ether and petroleum ether at various ratios. mdpi.com Similarly, flash column chromatography using a hexane/ethyl acetate (B1210297) mixture has been employed for the purification of intermediates in the synthesis of tetrahydrobenzo[b]thiophene derivatives. nih.gov
| Compound Type | Chromatography Method | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|---|
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | Dry Flash Chromatography | Not Specified | 30% Ether/Petroleum Ether | mdpi.com |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Not Specified | 40% Ether/Petroleum Ether | mdpi.com |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | Dry Flash Chromatography | Not Specified | 80% Ether/Petroleum Ether | mdpi.com |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Flash Column Chromatography | Silica | Hexane/Ethyl Acetate (10:1) | nih.gov |
In many synthesis procedures, preliminary purification steps are also important. After the reaction is complete, the crude product may be precipitated by adding water to the reaction mixture. The resulting solid is then collected by filtration and washed with water or other suitable solvents to remove inorganic salts and water-soluble impurities before proceeding to more rigorous purification methods like recrystallization or chromatography. nih.govresearchgate.net
Elucidation of Reaction Mechanisms for 7 Methyl 4h,5h Thieno 2,3 C Pyridine Formation and Transformation
Mechanistic Pathways in Thieno[2,3-C]pyridine (B153571) Ring Assembly
The construction of the thieno[2,3-c]pyridine core can be achieved through several strategic synthetic routes, each characterized by distinct mechanistic pathways. These approaches often involve the formation of either the thiophene (B33073) or the pyridine (B92270) ring as the final cyclization step.
A modern and metal-free approach to synthesizing substituted thieno[2,3-c]pyridines, including precursors to 7-methyl derivatives, involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov This process proceeds via a nucleophilic insertion mechanism. The reaction is initiated by the acid-mediated ring-opening of a thieno[2,3-c] nih.govwikipedia.orgabertay.ac.uktriazolo[1,5-a]pyridine intermediate, which, upon loss of dinitrogen, generates a reactive species. nih.gov This species is then trapped by a nucleophile, leading to the formation of 7-(substituted methyl)thieno[2,3-c]pyridines. nih.gov
The reaction conditions for this nucleophilic insertion can be optimized, with catalysts such as para-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH) and solvents like 1,2-dichloroethane (B1671644) (DCE) proving effective. nih.gov A variety of nucleophiles, including alcohols, phenols, and bromide ions, can be employed to generate a library of 7-substituted thieno[2,3-c]pyridine derivatives. nih.gov
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Nucleophilic Insertion nih.gov
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Tetrabutylammonium bromide | 7-(Bromomethyl)thieno[2,3-c]pyridine | 65 |
| 2 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 78 |
| 3 | Butan-1-ol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 72 |
In a related metal-free denitrogenative transformation, the use of nitrile compounds as nucleophiles leads to the formation of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives through a transannulation mechanism. nih.gov This pathway is believed to involve the formation of a nitrilium intermediate. nih.gov The acid-activated triazole precursor undergoes ring-opening and denitrogenation, and the subsequent reaction with a nitrile generates the nitrilium species. This intermediate then undergoes an intramolecular cyclization by the pyridine nitrogen, leading to the fused imidazole (B134444) ring system. nih.gov This method provides an efficient route to more complex heterocyclic systems based on the thieno[2,3-c]pyridine core. nih.gov
Table 2: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines via Transannulation nih.gov
| Entry | Nitrile Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile | 1-Methylimidazo[1,5-a]thieno[2,3-c]pyridine | 75 |
| 2 | Propionitrile | 1-Ethylimidazo[1,5-a]thieno[2,3-c]pyridine | 72 |
The acid-mediated denitrogenative transformation of fused 1,2,3-triazoles serves as a prime example of an acid-mediated ring-opening and re-cyclization process for the synthesis of the thieno[2,3-c]pyridine skeleton. nih.gov This method is analogous to the synthesis of isoquinolines from related triazole precursors. nih.gov The reaction is initiated by the protonation of the triazole ring, which facilitates its opening and the subsequent elimination of molecular nitrogen. nih.gov The resulting reactive intermediate then undergoes cyclization to form the pyridine ring, effectively constructing the thieno[2,3-c]pyridine system. nih.gov This synthetic strategy offers several advantages, including being metal-free, cost-effective, and utilizing readily available starting materials. nih.gov
The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones or enamines from dinitriles and is conceptually related to the Dieckmann condensation. nih.gov This intramolecular cyclization can be applied to the synthesis of thieno[2,3-b]pyridines and, by extension, is relevant to the [2,3-c] isomers. The mechanism involves the base-catalyzed deprotonation of an α-carbon to a nitrile group, generating a carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, leading to a cyclic imine intermediate. Tautomerization of the imine to the more stable enamine yields the final product.
In the context of thienopyridine synthesis, this reaction is typically employed for the cyclization of a precursor containing two nitrile groups, or a nitrile and another suitable functional group, positioned to form the pyridine ring fused to a thiophene ring. For instance, substituted 2-(cyanomethylthio)-3-cyanopyridines can undergo Thorpe-Ziegler cyclization under the influence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) to yield the corresponding thienopyridines. ntu.edu.sg
Transformational Mechanisms of the Thieno[2,3-C]pyridine System
Once the thieno[2,3-c]pyridine core is assembled, it can undergo various transformations to introduce new functional groups and modify its properties. A key class of these transformations involves reactions on the pyridine moiety of the fused ring system.
The pyridine ring in the thieno[2,3-c]pyridine system is susceptible to nucleophilic substitution, particularly when a good leaving group is present at a position activated by the ring nitrogen. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the α (C7) and γ (C5) positions.
A common strategy involves the conversion of a thienopyridone (B2394442) to a chlorothienopyridine using a reagent like phosphoryl chloride. abertay.ac.uk The resulting chloro-substituted thieno[2,3-c]pyridine is then a versatile intermediate for nucleophilic substitution reactions. For example, 7-chlorothieno[2,3-c]pyridine (B29859) can serve as a precursor where the chlorine atom is displaced by various nucleophiles. abertay.ac.uk
The mechanism of these reactions typically follows an addition-elimination pathway (SNAE). The nucleophile adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent elimination of the leaving group (e.g., chloride ion) restores the aromaticity and yields the substituted product.
Table 3: Nucleophilic Substitution on a Thieno[2,3-c]pyridine Derivative abertay.ac.uk
| Substrate | Nucleophile | Product |
|---|
Electrophilic Aromatic Substitution on Substituted Moieties
Electrophilic aromatic substitution (SEAr) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgmasterorganicchemistry.com The mechanism generally involves a two-step process: the initial attack of the electrophile by the aromatic π-system to form a cationic intermediate (a σ-complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The reactivity and regioselectivity of SEAr reactions are heavily influenced by the nature of the aromatic ring and any substituents it carries. wikipedia.org
The 7-methyl-4H,5H-thieno[2,3-c]pyridine scaffold contains two fused heterocyclic rings: an electron-rich thiophene ring and a partially saturated dihydropyridine (B1217469) ring. The thiophene moiety is generally more susceptible to electrophilic attack than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. Conversely, the pyridine ring is typically deactivated towards electrophilic substitution because of the electron-withdrawing nature of the nitrogen atom. youtube.com
In the thieno[2,3-c]pyridine system, the thiophene ring is the expected site of electrophilic attack. The substitution pattern on the thiophene ring is directed by the fused dihydropyridine ring. Based on the general principles of electrophilic substitution on thiophene, which favors attack at the C2 (α) position, the C2 and C3 positions of the thieno[2,3-c]pyridine core are the potential reaction sites. The electronic effects of the fused ring system dictate the precise regiochemical outcome.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For the this compound molecule, these reactions would likely proceed on the thiophene ring, as the dihydropyridine portion lacks aromatic character. The methyl group on the pyridine ring is not expected to significantly influence the regioselectivity on the distant thiophene ring.
Below is a table outlining potential electrophilic aromatic substitution reactions on the thieno[2,3-c]pyridine core, with predicted conditions and outcomes based on established heterocyclic chemistry principles.
| Reaction | Reagents | Typical Electrophile (E+) | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro-7-methyl-4H,5H-thieno[2,3-c]pyridine |
| Bromination | Br₂ in Acetic Acid | Br⁺ | 2-Bromo-7-methyl-4H,5H-thieno[2,3-c]pyridine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 2-Acyl-7-methyl-4H,5H-thieno[2,3-c]pyridine |
Rearrangement Reactions (e.g., Dimroth Rearrangement) in Thienopyridines
The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems. wikipedia.org The reaction typically involves the transposition of an endocyclic and an exocyclic heteroatom through a process of ring-opening followed by ring-closure. nih.gov This rearrangement can be catalyzed by acid, base, heat, or light and is influenced by factors such as the number of nitrogen atoms in the ring and the presence of electron-withdrawing groups. nih.gov
While the Dimroth rearrangement is well-documented for various heterocyclic families, its direct application to the this compound structure is not typical, as this scaffold lacks the specific iminopyrimidine or related substructure that characteristically undergoes this transformation. However, the rearrangement is of great importance in closely related fused heterocyclic systems, particularly in thienopyrimidines. researchgate.netscielo.br
In the context of thieno-fused heterocycles, the Dimroth rearrangement provides a valuable synthetic route to isomers that may be difficult to access through other methods. researchgate.net For instance, studies on triazolo-thieno[3,2-e]pyrimidines have shown that these compounds can undergo a Dimroth rearrangement under basic conditions to yield their corresponding [1,5-c] isomers. researchgate.net Similarly, unexpected Dimroth rearrangements have been observed during the synthesis of annelated thieno[2,3-e] wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, leading to the formation of the linear thieno[3,2-d] wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine isomers. nih.gov
The mechanism generally proceeds through nucleophilic addition (often by hydroxide or water) to the pyrimidine (B1678525) ring, leading to a ring-opened intermediate. wikipedia.org Subsequent bond rotation allows for the re-cyclization to form a thermodynamically more stable isomeric product. nih.gov
The following table presents findings from studies on Dimroth rearrangements in related thieno-fused pyrimidine systems, illustrating the conditions and transformations involved.
| Starting Compound Class | Reaction Conditions | Rearrangement Type | Product Compound Class | Reference |
| Triazolo-thieno[3,2-e]pyrimidines | Basic conditions | Isomerization of triazolo[4,3-c] to triazolo[1,5-c] | Isomeric triazolothienopyrimidines | researchgate.net |
| Thieno[2,3-e] wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | Basic conditions (e.g., K₂CO₃ in DMF) | Rearrangement from angular to linear isomer | Thieno[3,2-d] wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | nih.govidexlab.com |
| 2-Amino-thieno[2,3-c]pyran-3-carbonitrile derivatives | Acid-catalyzed condensation with anilines | Condensation with rearrangement | Thieno[2,3-d]pyrimidines | scielo.br |
Structural Characterization and Spectroscopic Analysis of 7 Methyl 4h,5h Thieno 2,3 C Pyridine
Advanced Spectroscopic Techniques for Structural Elucidation
The structural confirmation and detailed characterization of novel or complex organic molecules heavily rely on a suite of advanced spectroscopic methods. Techniques including one- and two-dimensional NMR spectroscopy are indispensable for determining the precise arrangement of atoms and the connectivity within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. However, specific experimental NMR data for 7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE is not found in the surveyed scientific domain.
A ¹H-NMR spectrum for this compound would be expected to show distinct signals corresponding to the methyl group protons, the two methylene (B1212753) groups in the dihydropyridine (B1217469) ring, and the two protons on the thiophene (B33073) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons. Without experimental data, a specific data table cannot be constructed.
Similarly, a ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to display signals for the methyl carbon, the two methylene carbons, and the carbons of the fused thiophene and pyridine (B92270) rings. The chemical shifts would be indicative of the hybridization and electronic nature of each carbon atom. In the absence of published spectra, a data table of chemical shifts remains unavailable.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing direct and through-bond correlations between protons and carbons. These experiments would be essential to unambiguously assign the ¹H and ¹³C signals to their respective atoms in the this compound structure. No such studies have been publicly documented for this specific compound.
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as the interconversion of conformers or rotamers. For a molecule like this compound, VT-NMR could potentially provide insights into the flexibility of the dihydropyridine ring. However, no literature detailing such an analysis is currently available.
NOESY experiments are used to determine the spatial proximity of atoms within a molecule, which is critical for stereochemical analysis. For this compound, NOESY could help confirm the through-space relationships between the methyl group protons and other nearby protons. As with the other techniques, no specific NOESY data for this compound has been found in the public record.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectra for this compound have been found. This information is crucial for identifying characteristic vibrations of its functional groups, such as C-H, C=N, C-S, and C=C bonds within the thienopyridine core, and confirming the presence of the methyl group.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
While a theoretical monoisotopic mass is known, no published experimental mass spectra or high-resolution mass spectrometry data are available. Such data would be essential to confirm the molecular weight, determine the elemental composition, and analyze the fragmentation patterns, which provide vital clues about the molecule's structure.
X-ray Crystallography for Solid-State Structural Determination
There is no evidence in the searched literature that this compound has been successfully crystallized and analyzed by X-ray diffraction. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Without these data, a definitive solid-state structural determination cannot be described.
Until researchers conduct and publish these fundamental characterization studies, a scientifically accurate and detailed article on the spectroscopy and crystallography of this compound cannot be generated.
Theoretical and Computational Investigations of 7 Methyl 4h,5h Thieno 2,3 C Pyridine
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to model molecular structures and properties. These methods are instrumental in providing insights at the atomic level, which are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for studying various aspects of molecular behavior, from reaction pathways to spectroscopic properties.
DFT calculations are frequently employed to map out the potential energy surface of a chemical reaction, helping to elucidate its mechanism. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable pathway. For instance, in the synthesis of complex heterocyclic systems like benzothieno[2,3-c]pyridines, DFT can be used to model proposed reaction steps, such as cyclization or condensation, and identify the key transition states that govern the reaction rate. nih.gov
This analysis provides activation energies (the energy barrier that must be overcome for a reaction to occur), which are crucial for understanding reaction kinetics. The geometric structure of the transition state itself offers vital information about the bonding changes that occur during the reaction. nih.gov While a specific reaction mechanism for 7-methyl-4H,5H-thieno[2,3-c]pyridine has not been published, the methodology applied to analogous systems serves as a clear blueprint.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State 1 (TS1) | First energy barrier | +25.4 |
| Intermediate | Stable intermediate species | -5.2 |
| Transition State 2 (TS2) | Second energy barrier | +18.9 |
| Products | Final cyclized product | -15.7 |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. This computational analysis is a powerful tool for structural confirmation. physchemres.org After a compound like a thieno[3,2-b]pyridin-5(4H)-one derivative is synthesized, its experimental IR spectrum can be compared to the DFT-predicted spectrum. nih.gov A close match between the calculated and observed frequencies provides strong evidence for the proposed chemical structure.
Furthermore, DFT allows for the visualization of each vibrational mode, enabling precise assignment of specific spectral bands to the stretching or bending of particular chemical bonds (e.g., C=O stretch, N-H bend, C-S stretch). This detailed correlation is invaluable for interpreting complex experimental spectra. nih.govresearchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3229 | 3235 | N-H stretching |
| ν(C-H) aromatic | 3062 | 3070 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2951 | 2958 | Aliphatic C-H stretching |
| ν(C=O) | 1672 | 1678 | Ester carbonyl stretching |
| ν(C=C) | 1604 | 1610 | C=C aromatic ring stretching |
The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to interact with biological targets. DFT calculations can be used to perform a conformational analysis, identifying the most stable spatial arrangements of a molecule. For a molecule with flexible side chains, this involves calculating the relative energies of different conformers.
While DFT is excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ekb.eg An MD simulation models the movements of atoms in a molecule by solving Newton's equations of motion, offering a virtual "movie" of the molecule's behavior in a specified environment (e.g., in water). nih.gov
For a compound like this compound, MD simulations can explore its conformational space more broadly than static methods. This is particularly useful for understanding how the molecule's flexibility allows it to adapt its shape. In drug design, MD simulations are used to study how a ligand interacts with its protein target, revealing stable binding modes and the key intermolecular interactions (like hydrogen bonds) that stabilize the complex. ekb.egrsc.org
Density Functional Theory (DFT) Calculations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com
In a typical QSAR study involving thienopyridine derivatives, a dataset of compounds with experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme) is assembled. nih.govresearchgate.net The 3D structures of these molecules are aligned, and various physicochemical properties (steric, electrostatic, hydrophobic fields) are calculated. A statistical model is then built to correlate these properties with the observed activity.
The resulting QSAR model can be used to:
Predict the activity of new, yet-to-be-synthesized thienopyridine analogues.
Provide a visual representation (contour maps) of which regions of the molecule are critical for activity. For example, a map might show that increasing positive electrostatic potential in one area enhances activity, while adding a bulky group in another area decreases it.
This information is invaluable for guiding the rational design of more potent and selective compounds, optimizing the drug discovery process. mdpi.comnih.gov
| Model | Parameter | Value | Description |
|---|---|---|---|
| CoMFA | q² | 0.818 | Cross-validated correlation coefficient (predictive power) |
| r² | 0.917 | Non-cross-validated correlation coefficient (goodness of fit) | |
| CoMSIA | q² | 0.801 | Cross-validated correlation coefficient (predictive power) |
| r² | 0.897 | Non-cross-validated correlation coefficient (goodness of fit) |
Comparative Molecular Field Analysis (CoMFA)
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, specifically utilizing Comparative Molecular Field Analysis (CoMFA), have not been reported in the scientific literature for the compound this compound. While CoMFA has been applied to related heterocyclic systems like thieno[2,3-d]pyrimidin-4(3H)-ones to understand their antihistaminic activity, no such analysis is available for this specific thieno[2,3-c]pyridine (B153571) derivative. nih.govresearchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Similar to CoMFA, specific Comparative Molecular Similarity Indices Analysis (CoMSIA) for this compound has not been documented in published research. CoMSIA studies are valuable for elucidating the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on biological activity. However, such investigations have been focused on analogous but structurally distinct scaffolds, such as thienopyrimidine derivatives, rather than the target compound. nih.govsemanticscholar.org
Development of Predictive Models for Molecular Interactions
The development of specific predictive computational models detailing the molecular interactions of this compound is not described in the available literature. While predictive models are a crucial part of modern drug discovery, research has centered on other classes of thienopyridines or related heterocycles, leaving a gap in the understanding of this particular compound's interaction profile.
Molecular Docking Studies
While molecular docking studies specifically for this compound are not publicly available, research on analogous thieno[2,3-c]pyridine derivatives provides valuable insights into the potential binding behaviors of this structural class. The following sections detail findings from in silico evaluations of thieno[2,3-c]pyridine compounds targeting the Heat shock protein 90 (Hsp90), a significant target in cancer therapy. researchgate.net
Prediction of Binding Modes and Ligand-Target Interactions
Molecular docking simulations of a series of thieno[2,3-c]pyridine derivatives were performed to predict their binding modes within the ATP-binding site of the Hsp90 protein. researchgate.net Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer progression. nih.gov The docking results for these derivatives indicated crucial molecular interactions with key residues in the Hsp90 active site. These interactions primarily involve hydrogen bonds and hydrophobic contacts, which are essential for stabilizing the ligand-protein complex. For instance, potent analogs demonstrated strong interactions within the active sites of targets like Hsp90, suggesting their potential as therapeutic candidates. researchgate.net
Identification of Key Residues in Binding Sites
The in silico analysis of thieno[2,3-c]pyridine derivatives identified several key amino acid residues within the Hsp90 binding pocket that are critical for ligand recognition and binding. Notably, residues such as Glycine (B1666218) 97 (Gly97), Aspartate 93 (Asp93), Lysine 58 (Lys58), and Asparagine 51 (Asn51) were highlighted. researchgate.net The interactions with these specific residues are believed to be fundamental to the inhibitory mechanism of these compounds. The binding analysis showed that the synthesized ligands form hydrogen bonds and hydrophobic interactions with these crucial residues, anchoring them within the active site. researchgate.net
Evaluation of Binding Affinities for Biological Targets
The binding affinities of thieno[2,3-c]pyridine derivatives for the Hsp90 target were evaluated computationally, often expressed as binding energy in kcal/mol. Lower binding energy values typically indicate a higher binding affinity. nih.gov In a study of related compounds, eleven derivatives were shown to have binding energies ranging from -8.00 to -8.42 kcal/mol, indicating a strong affinity for Hsp90. researchgate.net These computational predictions of high binding affinity often correlate with experimental biological activity. For example, one of the most potent thieno[2,3-c]pyridine derivatives, compound 6i , demonstrated significant anticancer activity with IC₅₀ values of 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer) cell lines. researchgate.net
Table 1: Interaction Data for Thieno[2,3-c]pyridine Derivatives with Hsp90 This table presents data for derivatives of the thieno[2,3-c]pyridine scaffold, as specific data for this compound is not available.
| Compound Class | Biological Target | Key Interacting Residues | Observed Interactions | Binding Energy Range (kcal/mol) |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine Derivatives | Hsp90 | Asn51, Lys58, Gly97, Asp93 | Hydrogen Bonds, Hydrophobic Interactions | -8.00 to -8.42 |
Table 2: IC₅₀ Values of a Lead Thieno[2,3-c]pyridine Derivative (6i) This table presents data for a derivative of the thieno[2,3-c]pyridine scaffold, as specific data for this compound is not available.
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 |
| RKO | Colorectal | 12.4 |
| MCF7 | Breast | 16.4 |
Derivatization Strategies and Synthetic Applications of 7 Methyl 4h,5h Thieno 2,3 C Pyridine
Strategic Functionalization of the Thieno[2,3-C]pyridine (B153571) Core
The reactivity of the thieno[2,3-c]pyridine nucleus is influenced by the interplay of the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the regioselectivity of various chemical transformations, which can be further modulated by the strategic placement of substituents.
Substituent Effects on Reactivity and Selectivity
The introduction of substituents onto the 7-methyl-4H,5H-thieno[2,3-c]pyridine core can significantly alter its reactivity towards further chemical modifications. The principles of electrophilic aromatic substitution suggest that the electron-donating or electron-withdrawing nature of a substituent will influence both the rate and the position of subsequent reactions. lumenlearning.com
Activating groups, which are electron-donating, increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, deactivating groups, which are electron-withdrawing, decrease the ring's electron density, thus slowing down electrophilic substitution reactions. lumenlearning.comunizin.org The position of substitution is also directed by the existing group; activating groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. lumenlearning.com
In the context of the thieno[2,3-c]pyridine system, a substituent on the thiophene ring (C-2 or C-3) would primarily influence the reactivity of that ring, which is generally more susceptible to electrophilic attack than the pyridine ring. A substituent on the pyridine moiety would modulate its already electron-deficient character. For instance, an electron-donating group on the pyridine ring could partially mitigate its deactivation towards electrophilic substitution.
The reactivity of thieno[2,3-b]pyridine (B153569), a related isomer, towards electrophilic substitution has been studied, providing insights that may be applicable to the [2,3-c] isomer. These studies help in evaluating the standard rate constants for reactions and understanding the electronic effects of the heteroatoms in the fused ring system. rsc.org
Introduction of Functional Groups at Specific Ring Positions (e.g., C-2, C-3, C-7)
The targeted introduction of functional groups at specific positions of the this compound core is essential for structure-activity relationship studies and for providing handles for further synthetic transformations.
Functionalization at C-7: The methyl group at the C-7 position offers a prime site for derivatization. A metal-free, acid-mediated denitrogenative transformation of a precursor, thieno[2,3-c] researchgate.netkuleuven.beresearchgate.nettriazolo[1,5-ɑ]pyridine, allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines. kuleuven.benih.gov This method involves a nucleophilic insertion mechanism where various nucleophiles, including alcohols, phenols, and bromide, can be introduced. kuleuven.benih.gov When liquid carboxylic acids are used as solvents, the corresponding ester derivatives, thieno[2,3-c]pyridine-7-ylmethyl esters, are obtained in good yields. kuleuven.be
| Entry | Nucleophile/Solvent | Product | Yield (%) |
|---|---|---|---|
| 1 | Tetrabutylammonium bromide | 7-(Bromomethyl)thieno[2,3-c]pyridine | 75 |
| 2 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 85 |
| 3 | Butan-1-ol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 82 |
| 4 | Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 78 |
| 5 | Acetic acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate (B1210297) | 88 |
| 6 | Propionic acid | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 91 |
Functionalization at C-2 and C-3: The thiophene ring is amenable to functionalization at the C-2 and C-3 positions. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a derivative of the target compound, serves as a versatile starting material. The amino group at C-2 and the carboxylate at C-3 can be readily transformed. The amino group can react with reagents like phenylisothiocyanate to form a thiourea derivative, which can then be cyclized to create fused pyrimidine (B1678525) rings.
A convenient method for preparing 2-substituted-thieno[2,3-c]pyridines involves the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This approach is particularly effective for synthesizing 2-halogenated analogs, which can then undergo further reactions like cross-coupling. Additionally, one-pot syntheses starting from halopyridinyl ketones can yield 2,3-disubstituted thieno[2,3-c]pyridines. semanticscholar.org
Chirality Introduction and its Influence on Molecular Properties
The introduction of chirality into the this compound scaffold can have a profound impact on its biological activity and molecular recognition properties. While direct asymmetric synthesis of the core can be challenging, chirality is often introduced through the attachment of chiral substituents.
A study on 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives demonstrated the introduction of a chiral residue on the tetrahydropyridine (B1245486) nitrogen. This was achieved through a one-pot, three-component Gewald reaction using chiral amines. The resulting enantiomeric pairs of N-substituted derivatives were evaluated for their antimicrobial activity. It was found that the (R)-enantiomers exhibited greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts, highlighting the influence of chirality on biological function.
Applications in the Synthesis of Complex Heterocyclic Scaffolds
The functionalized this compound core is a valuable building block for the construction of more elaborate, polycyclic heterocyclic systems. These larger scaffolds are of interest for their potential as novel therapeutic agents and functional materials.
Formation of Fused Polycyclic Systems
The inherent reactivity of the thieno[2,3-c]pyridine nucleus, particularly when appropriately functionalized, allows for annulation reactions to form fused polycyclic structures.
A notable application of derivatized thieno[2,3-c]pyridines is in the synthesis of imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives. These compounds can be obtained through a transannulation mechanism. The reaction of a thieno[2,3-c] researchgate.netkuleuven.beresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate with nitrile compounds as nucleophiles leads to the formation of the fused imidazo ring system. kuleuven.be This reaction likely proceeds through a nitrilium intermediate that recyclizes with the pyridine nitrogen. kuleuven.be
| Entry | Nitrile Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzonitrile | 1-Phenylimidazo[1,5-ɑ]thieno[2,3-c]pyridine | 75 |
| 2 | 4-Chlorobenzonitrile | 1-(4-Chlorophenyl)imidazo[1,5-ɑ]thieno[2,3-c]pyridine | 72 |
| 3 | Acetonitrile | 1-Methylimidazo[1,5-ɑ]thieno[2,3-c]pyridine | 68 |
Furthermore, starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a variety of fused systems can be accessed. For example, reaction with triethyl orthoformate followed by hydrazine hydrate yields a 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. This intermediate can be further elaborated to construct even larger polycyclic frameworks like pyrido[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,2-b] researchgate.netkuleuven.beresearchgate.nettriazines.
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and Analogues
A key synthetic precursor derived from the 7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This compound is a versatile starting material for the construction of the tetracyclic pyrido[4',3':4,5]thieno[2,3-d]pyrimidine system.
One effective strategy involves a two-step process. Initially, the precursor is reacted with triethyl orthoformate to yield an ethoxymethyleneamino intermediate. This intermediate, without purification, is then treated with hydrazine hydrate to afford 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. This aminopyrimidinone is a crucial intermediate that can be further derivatized. For instance, condensation with various aromatic aldehydes in boiling ethanol (B145695) leads to the formation of the corresponding arylidene derivatives.
Another prominent pathway to this class of compounds begins with the reaction of the amino ester precursor with phenylisothiocyanate in boiling ethanol, which produces a thiourea derivative. Subsequent cyclization of this thiourea intermediate under different conditions can lead to various pyridothienopyrimidine derivatives, showcasing the flexibility of this synthetic approach.
Below is a table summarizing the synthesis of several arylidene derivatives from 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
| Compound ID | Ar Group | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 92 | 166-168 |
| 4b | 4-Chlorophenyl | 85 | 198-200 |
| 4d | 2-Hydroxyphenyl | 86 | 200-202 |
| 4f | 4-Nitrophenyl | 92 | 218-220 |
| 4g | 4-Methoxyphenyl | 59 | 168-170 |
Thieno[2,3-c]chemmethod.comnih.govnaphthyridinones
The synthesis of thieno[2,3-c] nih.govkuleuven.benaphthyridinones has been explored, although not directly commencing from a this compound core. Instead, research has demonstrated the construction of this heterocyclic system using precursors like 3-acetyl-5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxopyridine. arkat-usa.org The synthetic route involves the reaction of this thioxopyridine derivative with reagents such as phenacyl bromide in ethanol, with the presence of anhydrous sodium carbonate, leading to the formation of substituted thieno[2,3-b]pyridines. arkat-usa.org These can then undergo further cyclization to yield the target thieno[2,3-c] nih.govkuleuven.benaphthyridinone structures. arkat-usa.org
For example, the reaction of ethyl 3-amino-6-methyl-5-styryl-2-(2-oxo-2-phenylethylsulfanyl)pyridine-4-carboxylate with sodium carbonate in ethanol results in the formation of ethyl 3-amino-5-methyl-4-phenyl-2-styryl-7,8-dihydro-7-oxo-thieno[2,3-c] nih.govkuleuven.benaphthyridine-6-carboxylate. arkat-usa.org
Pyrazolo[3,4-c]chemmethod.comnih.govnaphthyridines
Similar to the naphthyridinones, the synthesis of pyrazolo[3,4-c] nih.govkuleuven.benaphthyridines has been achieved from related heterocyclic precursors rather than directly from this compound. A key starting material for this synthesis is ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate. arkat-usa.org
The synthetic strategy involves heating the thioxonicotinate precursor with an excess of hydrazine hydrate. This reaction proceeds to furnish 1,7-diamino-8,9-dihydro-5-methyl-8-phenyl-3H-pyrazolo[3,4-c] nih.govkuleuven.benaphthyridine-6(7H)-one. arkat-usa.org This aminopyrazolo derivative serves as a valuable precursor itself, allowing for further functionalization to generate a library of novel derivatives with potential biological applications. arkat-usa.org
Role as Building Blocks in Diversified Chemical Libraries
The this compound skeleton and its functionalized analogues are valuable building blocks for the generation of diversified chemical libraries aimed at drug discovery. The inherent biological relevance of the thienopyridine core, found in several approved drugs, makes it an attractive scaffold for medicinal chemists. arkat-usa.org
The versatility of this nucleus is demonstrated by the various synthetic transformations it can undergo. The presence of functional groups, such as the amino and ester moieties in the commonly used precursor, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, allows for a wide array of derivatization reactions. These reactions include condensations, cyclizations, and substitutions, which enable the construction of complex, multi-fused heterocyclic systems like the pyrido[4',3':4,5]thieno[2,3-d]pyrimidines discussed previously.
The ability to readily generate a variety of derivatives from a common thieno[2,3-c]pyridine core allows for the systematic exploration of the chemical space around this scaffold. This approach is fundamental to structure-activity relationship (SAR) studies, where modifications to the core structure are correlated with changes in biological activity. The development of libraries based on this framework facilitates the discovery of new lead compounds for a range of therapeutic targets. researchgate.net
Mechanistic Investigations of Biological Activities of Thieno 2,3 C Pyridine Derivatives
Molecular Interactions and Target Engagement
The biological effects of thieno[2,3-c]pyridine (B153571) derivatives are rooted in their ability to interact with specific biomolecules, thereby modulating their function. These interactions can lead to the disruption of cellular processes that are critical for the survival and proliferation of diseased cells.
Thieno[2,3-c]pyridine derivatives have been identified as ligands for various enzymes and receptors, often acting as inhibitors. Their bicyclic structure can serve as a scaffold for ATP-mimetic kinase inhibitors, fitting into the ATP-binding pockets of these enzymes. researchgate.net
Kinase Binding: A series of 2,4-disubstituted thieno[2,3-c]pyridines were identified as inhibitors of COT kinase (Cancer Osaka Thyroid kinase) through high-throughput screening. researchgate.net Further research has focused on developing thieno[2,3-c]pyridine derivatives as potent and highly ligand-efficient inhibitors of G protein-coupled receptor kinase 2 (GRK2). researchgate.net
CYP17 Inhibition: Tetrahydrobenzo nih.govnih.govthieno[2,3-c]pyridine derivatives have shown potency comparable to the drug abiraterone (B193195) in inhibiting the CYP17 enzyme, a key player in androgen biosynthesis relevant to prostate cancer. nih.gov
Receptor Interactions: While direct binding of 7-methyl-4H,5H-thieno[2,3-c]pyridine to specific receptors is still under detailed investigation, the broader class of thienopyridines is well-known for its interaction with receptors. For instance, drugs like clopidogrel (B1663587) and prasugrel (B1678051) are thienopyridines that act as irreversible inhibitors of the P2Y12 ADP receptor on platelets. wikipedia.orgjddtonline.info Additionally, other isomers, such as thieno[2,3-b]pyridinones, have been synthesized as inhibitors of glycine (B1666218) binding to the N-methyl-D-aspartate (NMDA) receptor. nih.gov
The interaction of these derivatives with their biological targets is influenced by their structural features, including the presence and position of various functional groups on the core scaffold. nih.gov
By engaging with key enzymes and receptors, thieno[2,3-c]pyridine derivatives can significantly alter cellular signaling pathways that regulate cell growth, survival, and inflammation.
The inhibition of kinases such as GRK2 and COT directly impacts their respective signaling cascades. researchgate.net A significant mechanism of action for many anticancer thienopyridine derivatives is the inhibition of Heat Shock Protein 90 (Hsp90). This inhibition leads to the degradation of a wide array of Hsp90-dependent signaling proteins, causing cell cycle arrest and inducing cell death. nih.gov
Furthermore, the inhibition of IκB Kinase beta (IKKβ) by thienopyridine analogues directly interferes with the NF-κB signaling pathway. nih.gov This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. By inhibiting IKKβ, these compounds can suppress the production of inflammatory cytokines like TNF-alpha. nih.gov
Inhibition Mechanisms of Key Biological Targets
Detailed investigations have elucidated the specific mechanisms by which thieno[2,3-c]pyridine derivatives inhibit crucial biological targets implicated in various diseases, particularly cancer.
Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer progression. Thieno[2,3-c]pyridine derivatives have emerged as a promising class of Hsp90 inhibitors.
A study focused on the synthesis and evaluation of diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives as potential anticancer agents targeting Hsp90. nih.gov Molecular docking studies indicated crucial molecular interactions between these ligands and the Hsp90 protein. nih.gov One potent derivative, compound 6i , was found to induce cell cycle arrest in the G2 phase, thereby inhibiting cancer cell progression. nih.gov The anticancer activity of these compounds is attributed to their ability to disrupt the Hsp90-client protein complex, leading to the degradation of oncoproteins. nih.gov
| Compound ID | Target Cell Line | IC50 (µM) | Effect |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | G2 phase cell cycle arrest |
| 6i | T47D (Breast Cancer) | 11.7 | Potent Inhibition |
| 6i | RKO (Colorectal Cancer) | 12.4 | Potent Inhibition |
Data sourced from in vitro anticancer screening assays. nih.gov
The thienopyridine scaffold is a "privileged structure" in kinase inhibitor design. researchgate.net Various derivatives have been developed to target different kinases involved in oncogenesis.
GRK2 and COT Kinase: As mentioned, thieno[2,3-c]pyridines have been identified as inhibitors of GRK2 and COT kinase, which are involved in cellular signaling and inflammation. researchgate.net
c-Src Kinase: The related thieno[2,3-b]pyridine (B153569) scaffold has been used to develop novel inhibitors of c-Src, a non-receptor tyrosine kinase whose deregulated activity is linked to tumor progression. Molecular modeling and X-ray crystallography studies have helped to understand the orientation and interactions of these ligands within the ATP hydrophobic pocket of the enzyme. nih.gov
eEF2-K: Thieno[2,3-b]pyridine analogues have also been synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), a key regulator of protein synthesis. nih.gov
The development of these kinase inhibitors often involves structure-activity relationship (SAR) studies to optimize potency and selectivity.
IKKβ is a central kinase in the canonical NF-κB signaling pathway, which is a key target for anti-inflammatory and anticancer therapies. nih.gov A series of thienopyridine-based compounds have been identified as potent inhibitors of IKKβ. nih.gov
A structure-activity relationship (SAR) study led to the discovery of analogues that inhibit IKKβ with IC50 values as low as 40 nM. nih.gov These potent compounds were shown to suppress the production of TNF-alpha induced by lipopolysaccharides (LPS) both in vitro and in vivo. nih.gov Furthermore, their activity in a HeLa cell NF-κB reporter gene assay confirmed that they directly interfere with the NF-κB signaling pathway. nih.gov The optimization of these inhibitors focused on substitutions at the C4 and C6 positions of the thienopyridine core, where small alkyl groups at C4 and polar groups at C6 were found to enhance potency. nih.gov
Tubulin Polymerization Interference and Cell Cycle Modulation
The anticancer potential of thieno[2,3-c]pyridine derivatives has been linked to their ability to interfere with cell cycle progression. mdpi.com While the broader class of thienopyridines and their isosteres have been investigated for tubulin polymerization inhibition, specific mechanistic studies on thieno[2,3-c]pyridines have focused more on cell cycle modulation. researchgate.netnih.gov
Research into a series of synthesized thieno[2,3-c]pyridine derivatives identified their potential to disrupt the normal cell cycle, a key mechanism for inhibiting cancer cell proliferation. mdpi.com One potent derivative, compound 6i , was shown to induce cell cycle arrest at the G2 phase in human head and neck cancer (HSC3) and colorectal cancer (RKO) cell lines. mdpi.com Following treatment with compound 6i , a significant accumulation of cells in the G2 phase was observed, with a corresponding reduction in the proportion of cells in the G1 and S phases. mdpi.com This disruption prevents the cells from entering mitosis, thereby inhibiting cell division. mdpi.com
Specifically, treatment with compound 6i resulted in the percentage of HSC3 cells in the G2 phase increasing from 34.6% in control cells to 46.4%. mdpi.com An even more pronounced effect was seen in RKO cells, where the G2 population increased from 34.5% to 64.2%. mdpi.com This indicates a significant G2 phase arrest. mdpi.com While these derivatives induce cell cycle arrest, the mechanism for compound 6i was found to be different from apoptosis. mdpi.com
| Cell Line | Treatment | % of Cells in G2 Phase |
| HSC3 | Control | 34.6% ± 3.2% |
| Compound 6i | 46.4% ± 3.6% | |
| RKO | Control | 34.5% ± 2.9% |
| Compound 6i | 64.2% ± 3.5% |
Data showing the effect of a thieno[2,3-c]pyridine derivative (compound 6i) on cell cycle progression, indicating a significant accumulation of cells in the G2 phase. mdpi.com
While direct evidence of this compound interfering with tubulin polymerization is not extensively documented in the provided research, other thienopyridine isomers have shown significant activity in this area. For instance, derivatives of thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine (B1254671) have been identified as potent inhibitors of tubulin polymerization, acting by binding to the colchicine (B1669291) site on tubulin. researchgate.netnih.gov This activity destabilizes microtubules, which is a validated anticancer strategy. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Influence of Substituent Nature and Position on Bioactivity Mechanisms
The biological activity of thieno[2,3-c]pyridine derivatives is highly dependent on the nature and position of various substituents on the core structure. A study involving the synthesis and screening of a series of thieno[2,3-c]pyridine analogs (designated 6a–k) against several cancer cell lines established a preliminary structure-activity relationship (SAR) for their anticancer effects. mdpi.com
From this screening, compounds 6a and 6i were identified as the most promising inhibitors. mdpi.com Compound 6i , in particular, demonstrated a broad spectrum of anticancer activity with potent inhibitory effects against multiple cell lines. mdpi.com The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, underscore its efficacy. mdpi.com
| Cell Line | Cancer Type | IC₅₀ of Compound 6i |
| HSC3 | Head and Neck Cancer | 10.8 µM |
| T47D | Breast Cancer | 11.7 µM |
| RKO | Colorectal Cancer | 12.4 µM |
Table showing the potent inhibitory concentrations (IC₅₀) of thieno[2,3-c]pyridine derivative 6i against various human cancer cell lines. mdpi.com
The specific structural features of compound 6i that differentiate it from less active compounds in the series are crucial for its potent bioactivity. Although the full structures of all analogs (6a-k) are not detailed, the potent activity of 6i suggests that its particular combination of substituents is optimal for interaction with its biological target, which in this case was identified as Hsp90, leading to the observed G2 cell cycle arrest. mdpi.com The exploration of different substituents on the thieno[2,3-c]pyridine scaffold is a key strategy for optimizing the potency and selectivity of these compounds as potential therapeutic agents. mdpi.comnih.gov
Q & A
Q. What are the recommended synthetic routes for 7-methyl-4H,5H-thieno[2,3-c]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiophene derivatives and methylating agents. For example, analogous methods involve refluxing precursors like guanidine hydrochloride with potassium hydroxide in ethanol (as seen in related thienopyrimidine syntheses) . Optimization may involve adjusting catalysts (e.g., KCO vs. NaOH), reaction time (2–3 hours at 60–80°C), or solvent polarity (ethanol vs. DMF). Yield improvements can be monitored using TLC and validated via recrystallization (e.g., dioxane as a solvent for purification) .
Q. How should researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1680 cm if applicable) .
- H-NMR : Identify methyl groups (δ ~2.40–2.51 ppm) and aromatic protons (δ ~7.3–7.55 ppm) .
- Elemental analysis : Compare calculated vs. observed values for C, H, N, and S (e.g., <1% deviation acceptable) .
- Mass spectrometry : Verify molecular ion peaks (e.g., M at m/z 343 for analogous compounds) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at low temperatures (2–8°C). Monitor degradation via periodic HPLC or TLC analysis. Stability tests should assess sensitivity to humidity, oxygen, and temperature fluctuations (e.g., accelerated aging at 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray crystallography : Resolve ambiguities in NMR/IR assignments by determining crystal structures .
- 2D-NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear couplings .
- Computational modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What experimental strategies are effective for optimizing multi-step syntheses involving this compound intermediates?
- Methodological Answer : Employ design of experiments (DoE) to screen variables (temperature, solvent, stoichiometry). For example:
- Fractional factorial design : Identify critical factors affecting yield in alkylation or cyclization steps .
- Response surface methodology : Optimize parameters like reaction time (2–6 hours) and catalyst loading (5–20 mol%) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
- Methodological Answer : Perform quantum mechanical calculations to:
- Predict electrophilic/nucleophilic sites : Use Fukui indices or molecular electrostatic potential (MEP) maps .
- Simulate reaction pathways : Calculate activation energies for proposed mechanisms (e.g., SNAr or radical pathways) using transition state theory .
- Validate with experimental kinetics : Compare computed rate constants with empirical data from UV-Vis or GC-MS .
Key Methodological Recommendations
- Contradiction Management : Replicate experiments under controlled conditions and use orthogonal analytical methods to resolve discrepancies .
- Safety Protocols : Adhere to lab safety standards (e.g., fume hood use for volatile reagents like methyl iodide) .
- Literature Review : Prioritize peer-reviewed journals over vendor catalogs for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
